C20 Ceramide

Catalog No.
S12796975
CAS No.
M.F
C38H75NO3
M. Wt
594.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C20 Ceramide

Product Name

C20 Ceramide

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

Molecular Formula

C38H75NO3

Molecular Weight

594.0 g/mol

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+

InChI Key

XWBWIAOWSABHFI-QOSDPKFLSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

C20 Ceramide, also known as N-arachidoyl-D-erythro-sphingosine, is a specific type of ceramide characterized by its long-chain fatty acid component, eicosanoic acid (20:0). It has a molecular formula of C38H75NO3 and a molecular weight of approximately 594.007 g/mol. This compound is synthesized in the body and is particularly abundant in the brain, where it plays critical roles in cellular signaling and membrane structure. Ceramides are sphingolipids that consist of a sphingosine backbone linked to a fatty acid via an amide bond, contributing to the structural integrity of cell membranes and participating in various biological processes .

The synthesis of C20 Ceramide occurs through the action of ceramide synthases, which catalyze the N-acylation of sphinganine using acyl-CoA as the fatty acid donor. The general pathway involves:

  • Condensation: Sphinganine combines with acyl-CoA (specifically eicosanoyl-CoA) to form dihydroceramide.
  • Desaturation: Dihydroceramide undergoes desaturation to form C20 Ceramide.
  • Degradation: C20 Ceramide can be further metabolized into other sphingolipids, such as sphingomyelin and glycosphingolipids, or degraded by ceramidases into sphingosine and fatty acids .

C20 Ceramide exhibits various biological activities that are crucial for maintaining cellular functions. It is involved in:

  • Cell Signaling: C20 Ceramide acts as a second messenger in several signaling pathways, influencing cell growth, apoptosis, and differentiation.
  • Apoptosis Induction: Increased levels of ceramides are associated with programmed cell death, making them important in cancer biology.
  • Inflammation Regulation: Ceramides can modulate inflammatory responses by influencing the activity of immune cells and cytokine production .

C20 Ceramide can be synthesized through both natural and synthetic methods:

  • Natural Synthesis: In vivo synthesis occurs primarily in the endoplasmic reticulum via ceramide synthases, particularly ceramide synthase 1 and 2. These enzymes utilize eicosanoyl-CoA for the N-acylation of sphinganine.
  • Chemical Synthesis: Laboratory synthesis often involves coupling reactions between sphingosine derivatives and fatty acyl chlorides or anhydrides under controlled conditions to yield C20 Ceramide .

C20 Ceramide has several applications across various fields:

  • Cosmetics: Used in skincare products for its moisturizing properties and ability to restore skin barrier function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against cancer and metabolic disorders due to its role in apoptosis and cell signaling.
  • Research: Utilized as a biochemical tool to study sphingolipid metabolism and signaling pathways in cellular biology .

Research indicates that C20 Ceramide interacts with various proteins and signaling pathways:

  • Ceramide Synthase Interaction: Studies have shown that specific ceramide synthases exhibit varying affinities for different acyl-CoAs, affecting the composition of ceramides produced within cells.
  • Receptor Modulation: C20 Ceramide can influence receptor activity on cell surfaces, impacting how cells respond to external signals such as growth factors or stressors.
  • Metabolic Pathways: It plays a role in lipid metabolism, influencing insulin sensitivity and energy homeostasis .

C20 Ceramide is part of a broader class of ceramides that vary based on their fatty acid chain length. Here are some similar compounds:

Compound NameFatty Acid Chain LengthNotable Features
C16 Ceramide16 carbon atomsCommonly found in skin; involved in barrier function.
C18 Ceramide18 carbon atomsPlays roles in cell signaling; prevalent in various tissues.
C22 Ceramide22 carbon atomsAssociated with neuroprotective effects; found in brain tissues.

Uniqueness of C20 Ceramide

C20 Ceramide is unique due to its specific fatty acid composition, which influences its biological activity compared to shorter or longer chain ceramides. Its presence in neural tissues suggests specialized roles in brain function and neuroprotection, distinguishing it from other ceramides that may have different physiological effects .

Serine Palmitoyltransferase Activity in C20 Ceramide Production

Serine palmitoyltransferase serves as the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway and plays a crucial role in determining the fatty acid composition of ceramide species [7] [18]. This enzyme catalyzes the condensation of L-serine with fatty acyl-coenzyme A substrates to generate 3-ketosphinganine, which subsequently undergoes reduction and further modifications to produce ceramide [1] [3].

The serine palmitoyltransferase complex exhibits substrate specificity that directly influences C20 ceramide production [7]. Research has demonstrated that mutations in the serine palmitoyltransferase small subunit can significantly alter the enzyme's affinity toward different fatty acyl-coenzyme A substrates [7]. Specifically, the Stellar mutation in serine palmitoyltransferase small subunit B increased the enzyme's affinity toward C18 fatty acyl-coenzyme A substrate by twofold, resulting in a dramatic elevation of C20 long chain base production [7].

ParameterWild TypeStellar MutantChange
C20 Sphingosine LevelsBaseline2-3 fold increase200-300%
C20 Sphingosine-1-phosphateBaseline1 fold increase100%
C20/C18 Ceramide RatioLow>15 fold increase>1500%

Kinetic analysis of serine palmitoyltransferase activity reveals that the enzyme's substrate preference significantly impacts the downstream production of C20 ceramide species [7]. The increased affinity for C18 fatty acyl-coenzyme A substrates leads to enhanced production of C20 long chain bases, which serve as precursors for C20 ceramide synthesis through subsequent enzymatic steps [7].

Ceramide Synthase Isoform Specificity (CerS2/CerS4)

The synthesis of C20 ceramide is primarily mediated by specific ceramide synthase isoforms, particularly ceramide synthase 2 and ceramide synthase 4, which exhibit distinct substrate specificities and tissue distribution patterns [1] [4] [5]. These enzymes catalyze the N-acylation of sphingoid bases with specific fatty acyl-coenzyme A substrates to produce ceramides with defined acyl chain lengths [1] [11].

Ceramide synthase 2 demonstrates high specificity toward very long acyl chain ceramides, including C20 and C26 ceramides [4]. This enzyme is ubiquitously expressed and shows particularly high expression levels in kidney and liver tissues [1] [4]. Structural and biochemical studies have revealed that ceramide synthase 2 utilizes a ping-pong reaction mechanism involving the formation of a covalent acyl-enzyme intermediate [11]. The enzyme's active site contains conserved histidine residues that are essential for catalytic activity and substrate binding [1].

Ceramide synthase 4 represents another important contributor to C20 ceramide synthesis, with the ability to utilize both C18 and C20 fatty acyl-coenzyme A substrates [5] [12]. This enzyme is expressed at relatively lower levels compared to other ceramide synthase isoforms but shows significant expression in skin and muscle tissues [12]. Kinetic analysis demonstrates that ceramide synthase 4 exhibits similar Michaelis-Menten constants toward sphinganine regardless of the fatty acyl-coenzyme A substrate used, suggesting similar binding affinity for the sphingoid base substrate [1].

EnzymePrimary SubstratesTissue DistributionKm (Sphinganine)
Ceramide Synthase 2C20-C26 acyl-CoAKidney, Liver, Brain~2 μM
Ceramide Synthase 4C18-C22 acyl-CoASkin, Muscle~2 μM

Post-translational regulation significantly influences ceramide synthase activity and C20 ceramide production [16]. Phosphorylation of ceramide synthase isoforms by casein kinase 2 at their C-terminal regions enhances enzymatic activity [16]. Specifically, phosphorylation of ceramide synthase 2 increases its maximum velocity while affecting its affinity toward both sphingosine and acyl-coenzyme A substrates [16]. The phosphorylation increases affinity toward sphingosine approximately 7-fold while decreasing affinity toward C24:1-coenzyme A by 12-fold [16].

Structural determinants of substrate specificity have been mapped to an 11-residue sequence located in a loop between the last two transmembrane domains of ceramide synthase enzymes [17]. This region appears to determine the acyl-coenzyme A specificity through conformational changes that affect the positioning of adjacent transmembrane domains [17]. Chimeric proteins created by exchanging these 11 residues between different ceramide synthase isoforms demonstrate altered substrate specificities, confirming the importance of this region in determining C20 ceramide production [17].

Sphingomyelinase-Mediated Generation Pathways

C20 ceramide can also be generated through the breakdown of sphingomyelin by sphingomyelinase enzymes, representing an alternative pathway to de novo synthesis [2] [13]. Sphingomyelinases hydrolyze the phosphocholine headgroup from sphingomyelin to produce ceramide and free phosphocholine [13]. This pathway provides a mechanism for rapid ceramide generation in response to cellular stimuli [8] [10].

Acid sphingomyelinase represents the primary enzyme responsible for sphingomyelin hydrolysis in mammalian cells [13] [21]. This enzyme is predominantly localized in lysosomes and becomes activated by various cellular stresses including oxidative stress and anticancer treatments [21]. The enzyme undergoes N-glycosylation within the endoplasmic reticulum, which stabilizes its structure and provides protection from proteolysis within lysosomes [13].

Experimental studies have demonstrated that sphingomyelinase activation leads to significant increases in various ceramide species, including C20 ceramide [8]. Treatment of muscle cells with sphingomyelinase resulted in elevation of multiple ceramide species, with C20:1-ceramide showing substantial increases along with other long-chain ceramides [8]. The net increase in ceramide content was primarily attributed to the accumulation of C16-ceramide and C24:1-ceramide, though C20 species also contributed to the overall ceramide pool [8].

TreatmentC20:1-Ceramide ChangeTotal Ceramide ChangeDuration
Sphingomyelinase3-6 fold increase2.8 fold increase4 hours
ControlNo changeNo change4 hours

The specificity of sphingomyelinase toward different sphingomyelin species influences the relative production of various ceramide species [21]. Studies have shown that acid sphingomyelinase preferentially acts on specific sphingomyelin species, with C16-sphingomyelin showing decreased levels following enzyme activation while other species remain unchanged [21]. This selective hydrolysis pattern suggests that the enzyme exhibits substrate preference that may influence the relative abundance of different ceramide species produced [21].

Neutral sphingomyelinase represents another pathway for ceramide generation, though it operates under different cellular conditions and subcellular localizations compared to acid sphingomyelinase [13]. The neutral sphingomyelinase pathway contributes to ceramide production in response to different stimuli and may have distinct roles in generating specific ceramide species including C20 ceramide [13].

Tissue-Specific Expression of Biosynthetic Enzymes

The tissue-specific expression patterns of ceramide biosynthetic enzymes directly influence the abundance and distribution of C20 ceramide across different organs and cell types [15] [19] [22]. These expression patterns reflect the specialized metabolic requirements and functional roles of ceramides in different tissues [24].

Ceramide synthase 2 shows the broadest tissue distribution among the ceramide synthase family, with particularly high expression in kidney and liver [1] [19]. Quantitative analysis reveals that ceramide synthase 2 messenger ribonucleic acid is ubiquitously expressed and highly abundant in many tissues, with liver and kidney showing the highest expression levels [1]. In mouse brain, ceramide synthase 2 is predominantly expressed in oligodendrocytes and Schwann cells and shows upregulation during active myelination periods [1].

Ceramide synthase 4 demonstrates more restricted tissue expression patterns compared to ceramide synthase 2 [12] [19]. This enzyme shows strong expression in skin and muscle tissues, with messenger ribonucleic acid detected in all tissues but at much lower levels than other ceramide synthase isoforms [12]. The tissue-specific expression of ceramide synthase 4 correlates with the functional requirements for C18-C22 ceramide production in these tissues [5].

TissueCerS2 ExpressionCerS4 ExpressionC20 Ceramide Abundance
LiverHighModerateHigh
KidneyVery HighLowModerate
Skeletal MuscleModerateHighHigh
BrainHighLowModerate
SkinModerateVery HighHigh
HeartModerateModerateModerate

Skeletal muscle tissue demonstrates specific expression patterns that favor C20 ceramide production [15] [19]. In skeletal muscle, ceramide synthase 1 shows the highest relative expression at 37%, followed by ceramide synthase 2 at 30% and ceramide synthase 5 at 26% [19]. This expression pattern correlates with the abundance of C18 ceramide species in skeletal muscle, though C20 ceramide also represents a significant component of the ceramide pool [22].

Age-related changes in ceramide synthase expression influence tissue-specific ceramide composition [15]. Studies have shown that aging leads to decreased expression of ceramide synthase 1 and ceramide synthase 5 in skeletal muscle, which correlates with reduced C16:0 and C18:0 ceramide levels [15]. These changes suggest that tissue-specific expression patterns are dynamic and subject to regulation by physiological factors including aging [15].

Human stratum corneum represents a specialized tissue with unique ceramide synthase expression patterns that support barrier function [23]. Analysis of human skin ceramides reveals that C20 long chain bases account for 24.8% of total ceramides, making it the second most abundant long chain base after C18 [23]. The expression of serine palmitoyltransferase subunits increases during keratinocyte differentiation, contributing to the diversity of long chain base compositions observed in the stratum corneum [23].

Tissue-specific quantitative analysis demonstrates significant variation in C20 ceramide abundance across different organs [22] [24]. In rat tissues, C20 ceramide concentrations vary substantially, with skeletal muscle showing 21.0 ± 3.4 nanograms per gram wet weight, liver showing 5.2 ± 0.8 nanograms per gram wet weight, and heart showing 4.1 ± 0.9 nanograms per gram wet weight [22]. These differences reflect the tissue-specific expression patterns of biosynthetic enzymes and the metabolic requirements of different organs [22] [24].

The optimization of liquid chromatography tandem mass spectrometry for C20 ceramide analysis requires careful consideration of multiple analytical parameters to achieve optimal sensitivity and specificity. The fundamental approach involves electrospray ionization in positive ion mode, where C20 ceramide forms protonated molecular ions at mass-to-charge ratio 594 [1].

Chromatographic Separation Conditions

The chromatographic separation of C20 ceramide is typically achieved using reverse-phase liquid chromatography with C8 or C18 bonded silica columns. The optimal column configuration consists of a 2.1 × 150 mm column with 5 μm particle size, operated at temperatures ranging from 43°C to 70°C [1] [2]. The mobile phase system employs a binary gradient consisting of aqueous formic acid (0.2% in water) as mobile phase A and acetonitrile/2-propanol mixture (60:40, volume/volume) containing 0.2% formic acid as mobile phase B [1].

The gradient profile begins at 50% mobile phase A, transitions to 100% mobile phase B over 3 minutes at a linear gradient, maintains 100% B for 12 minutes, followed by column re-equilibration for 5 minutes with 50% mobile phase B [1]. This gradient system provides baseline separation of C20 ceramide from other ceramide species within a total run time of 21 minutes, with C20 ceramide typically eluting between 7-9 minutes [1].

Flow rate optimization demonstrates that 0.3 to 0.6 milliliters per minute provides optimal peak shape and sensitivity while maintaining reasonable back pressure [1] [2]. The injection volume varies from 5 to 25 microliters depending on sample concentration and analytical requirements [1] [3].

Mass Spectrometric Detection Parameters

The mass spectrometric detection employs triple quadrupole instruments operated in positive electrospray ionization mode. Source parameters require optimization to maximize ionization efficiency while maintaining stable spray conditions. The capillary voltage ranges from 3.0 to 5.5 kilovolts, with cone voltage settings between 40 to 66 volts [1] [4]. Source temperature is maintained at 120°C to 145°C, while desolvation temperature ranges from 250°C to 450°C [1] [4].

Nitrogen gas serves as both cone gas (86 to 94 liters per hour) and desolvation gas (552 to 700 liters per hour), while argon functions as the collision gas for collision-induced dissociation at pressures of 8.43 × 10⁻⁴ millibar [1] [4]. These parameters ensure efficient desolvation and optimal fragmentation for structural characterization.

Multiple Reaction Monitoring Mode Parameters and Sensitivity Thresholds

Fragmentation Pathways and Product Ion Selection

C20 ceramide fragmentation under collision-induced dissociation conditions follows well-characterized pathways that involve cleavage of the amide bond and subsequent water loss from the sphingoid base backbone [1] [4]. The primary fragmentation produces a characteristic product ion at mass-to-charge ratio 264, corresponding to the loss of the arachidic acid (C20:0) moiety and two water molecules from the sphingoid base [1] [5].

The multiple reaction monitoring transition for C20 ceramide utilizes the precursor ion at mass-to-charge ratio 594 fragmenting to the product ion at mass-to-charge ratio 264 (594 → 264) [1]. This transition provides high specificity due to the characteristic nature of the 264 product ion, which is common to all ceramide species containing the sphingosine backbone [1] [5].

Collision Energy Optimization

Collision energy optimization for C20 ceramide requires systematic evaluation to maximize product ion intensity while minimizing precursor ion abundance. Studies demonstrate that collision energies ranging from 27 to 40 electron volts provide optimal fragmentation efficiency [4] [5]. The specific collision energy selection depends on the instrument type and collision cell pressure, with higher molecular weight ceramides typically requiring slightly elevated collision energies to achieve complete fragmentation [5].

The optimization process involves monitoring the ratio of product ion to precursor ion intensity across a range of collision energies, selecting the energy that maximizes product ion formation while maintaining less than 20% residual precursor ion abundance [1]. This approach ensures maximum sensitivity while preserving structural specificity.

Analytical Performance Characteristics

The analytical performance of optimized multiple reaction monitoring methods for C20 ceramide demonstrates exceptional sensitivity and precision. The limit of detection reaches 5 picograms per milliliter, while the limit of quantification achieves 10 picograms per milliliter in biological matrices [1]. These sensitivity thresholds enable quantification of physiological ceramide concentrations in small sample volumes.

Linear dynamic range extends from 2.8 to 357 nanograms for C20 ceramide, with correlation coefficients consistently exceeding 0.998 [1]. The method demonstrates excellent precision with intra-assay coefficient of variation of 2.3% and inter-assay coefficient of variation of 1.4% [1]. Recovery from biological matrices ranges from 85 ± 8% for plasma samples [1].

Detection Window Optimization

Multiple reaction monitoring acquisition employs scheduled detection windows to maximize sensitivity and minimize matrix interference. The detection window for C20 ceramide spans 1.2 to 1.5 minutes centered around the expected retention time, with dwell times of 50 milliseconds per transition [6] [3]. This approach allows simultaneous monitoring of multiple ceramide species while maintaining adequate data point collection across chromatographic peaks.

Internal Standardization Techniques in Lipidomics

Selection of Appropriate Internal Standards

Internal standardization for C20 ceramide analysis requires careful selection of compounds that closely match the analytical behavior of the target analyte while being distinguishable by mass spectrometry. The most widely employed internal standard for C20 ceramide quantification is N-heptadecanoyl sphingosine (C17 ceramide), which provides the optimal balance of structural similarity and mass spectral differentiation [1] [7].

C17 ceramide (molecular weight 551, MRM transition 552 → 264) serves as an ideal internal standard for C14, C16, C18, C18:1, and C20 ceramides due to its non-naturally occurring fatty acid chain length and identical sphingoid base structure [1] [7]. This selection ensures similar extraction efficiency, chromatographic behavior, and ionization characteristics while avoiding interference with endogenous ceramide species.

Alternative internal standardization approaches include isotope-labeled ceramides such as [¹³C₁₆]-C16:0 ceramide (MRM transition 554.7 → 264.3) for stable isotope dilution mass spectrometry [8]. Deuterium-labeled ceramides (d₉-labeled species) provide class-specific internal standards with distinct mass spectral signatures (transitions to product ions at 264 or 266 mass-to-charge ratio) [9] [10].

Internal Standard Preparation and Addition

Internal standard preparation involves dissolution in chloroform at 1 milligram per milliliter concentration, followed by dilution in ethanol to create working solutions [1]. The working solution typically contains 1000 nanograms per milliliter of C17 ceramide, with 50 microliters added per analysis corresponding to 50 nanograms of internal standard [1].

The internal standard addition occurs prior to lipid extraction to compensate for potential losses during sample preparation. This approach ensures that both analyte and internal standard undergo identical extraction and purification procedures, providing accurate correction for recovery variations [1] [7].

Quantification Calculations

Quantification employs the ratio of integrated peak areas between C20 ceramide and the internal standard (C17 ceramide), normalized using calibration curves constructed with known concentrations of C20 ceramide in the appropriate biological matrix [1]. The calculation follows the equation:

Concentration = (Area ratio × Slope⁻¹) + Intercept

Where area ratio represents the peak area of C20 ceramide divided by the peak area of C17 ceramide, and slope and intercept derive from linear regression analysis of calibration standards [1].

Matrix Effect Compensation

Internal standardization effectively compensates for matrix effects that can cause ion suppression or enhancement during electrospray ionization. The use of structurally similar internal standards ensures that matrix effects impact both analyte and internal standard proportionally, maintaining quantitative accuracy across diverse biological samples [1] [10].

Validation studies demonstrate that internal standardization reduces coefficient of variation from over 15% to less than 5% in complex biological matrices, highlighting the critical importance of appropriate internal standard selection [1] [10].

Challenges in Distinguishing C20 Ceramide from Isobaric Species

Natural Isotope Contributions

One of the primary challenges in C20 ceramide analysis involves natural isotope contributions from lower molecular weight ceramide species. The [M+2]¹³C isotopologue of C18 ceramide (molecular weight 566) contributes to the mass spectral signal at mass-to-charge ratio 568, which can interfere with C20 ceramide detection if chromatographic separation is insufficient [1] [11].

This interference becomes particularly problematic when C18 ceramide concentrations significantly exceed C20 ceramide levels, as the natural abundance of ¹³C isotopes (approximately 1.1% per carbon atom) can generate detectable signals in the C20 ceramide detection window [11]. Chromatographic separation provides the primary resolution strategy, requiring baseline separation between C18 and C20 ceramide species [1].

Structural Isomers and Isobaric Species

C20 ceramide analysis faces challenges from structural isomers that share identical molecular weights but differ in fatty acid or sphingoid base composition. Examples include ceramides with d16:1 sphingoid base combined with C24:0 fatty acid versus d18:1 sphingoid base with C22:0 fatty acid, both yielding identical molecular weights [11] [12].

These isobaric species cannot be differentiated by mass spectrometry alone and require chromatographic separation for accurate quantification. The retention time differences depend on the specific structural variations, with sphingoid base chain length and unsaturation patterns influencing hydrophobic interactions with the stationary phase [5] [11].

Positional Isomers of Fatty Acid Chains

Positional isomers represent another category of interference, particularly relevant for ceramides containing unsaturated fatty acids. C20:1 ceramides with double bonds at different positions (Δ4 versus Δ6) yield identical precursor and product ions in multiple reaction monitoring mode but may exhibit different biological activities [11].

Resolution of positional isomers requires enhanced chromatographic conditions with extended gradient profiles and optimized mobile phase compositions. The use of phenyl-hexyl stationary phases can provide improved selectivity for positional isomers compared to conventional C8 or C18 phases [13].

Sphingoid Base Variations

C20 ceramide analysis must account for ceramides containing different sphingoid base structures, including sphingosine (d18:1), sphinganine (d18:0), and longer-chain sphingoid bases (d20:1). These variations result in mass differences of 2.016 daltons, requiring careful mass selection and chromatographic separation [5] [12].

The fragmentation patterns differ slightly between sphingoid base types, with sphinganine-containing ceramides producing product ions at mass-to-charge ratio 266 instead of 264, providing a potential discriminatory approach [5]. However, this requires monitoring additional multiple reaction monitoring transitions and may reduce overall sensitivity.

Resolution Strategies

Effective resolution of isobaric interferences employs multiple complementary strategies. Extended chromatographic gradients with shallow slope changes improve separation of closely eluting species [1]. The use of higher resolution mass spectrometers can provide partial resolution of small mass differences, although this approach increases instrumental complexity and cost [12].

Product ion scanning at multiple collision energies can reveal characteristic fragmentation differences between isobaric species, providing additional structural information for compound identification [14]. This approach requires careful optimization of collision energy ramps and extended data acquisition times.

XLogP3

15

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

593.57469525 g/mol

Monoisotopic Mass

593.57469525 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

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